

SIRT5 Enzymatic Activity Assay Kit: Application Notes and Protocols

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Compound of Interest

Compound Name: *SIRT5 inhibitor*

Cat. No.: *B2602204*

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Abstract

Sirtuin 5 (SIRT5) is a crucial NAD⁺-dependent deacylase primarily located in the mitochondria. It plays a significant role in regulating cellular metabolism by catalyzing the removal of succinyl, malonyl, and glutaryl groups from lysine residues on target proteins, with weak deacetylase activity.[1][2][3] Dysregulation of SIRT5 has been implicated in various diseases, including cancer and metabolic disorders, making it a compelling therapeutic target.[2][4] This document provides detailed protocols and application notes for a fluorometric-based SIRT5 enzymatic activity assay kit, designed for researchers, scientists, and drug development professionals. The assay facilitates the screening of **SIRT5 inhibitors** and the characterization of its enzymatic activity.

Introduction

Sirtuins are a family of NAD⁺-dependent enzymes that regulate key biological processes.[5] SIRT5, a Class III sirtuin, is a key regulator of metabolic pathways such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis.[1][2][4] Its primary enzymatic activities are desuccinylation, demalonylation, and deglutarylation.[1] The ability to accurately measure

SIRT5 activity is essential for understanding its physiological roles and for the development of novel therapeutics targeting this enzyme. This kit provides a convenient and sensitive method for measuring SIRT5 activity in a 96-well format, suitable for high-throughput screening (HTS). [1][6]

Assay Principle

The SIRT5 enzymatic activity assay is a two-step fluorometric assay.[6] In the first step, the SIRT5 enzyme removes the succinyl group from a synthetic peptide substrate containing a succinylated lysine residue, in the presence of NAD+.[1][5] In the second step, a developer solution is added, which contains a protease that specifically cleaves the desuccinylated substrate. This cleavage releases a fluorophore, resulting in an increase in fluorescence intensity.[1][7] The measured fluorescence is directly proportional to the desuccinylase activity of SIRT5. The optimal excitation wavelength is between 350-380 nm, and the emission wavelength is between 440-460 nm.[8]

Figure 1. Schematic of the SIRT5 fluorometric assay principle.

Kit Components and Storage

Component	Quantity (100 assays)	Storage
SIRT5 Assay Buffer	10 mL	-20°C
SIRT5 Human Recombinant Enzyme	50 µg	-80°C (Avoid freeze-thaw)
Fluorogenic SIRT5 Substrate (5 mM)	50 µL	-80°C
NAD+ (50 mM)	50 µL	-80°C
2x SIRT Developer	6 mL	-80°C
Nicotinamide (Inhibitor Control, 10 mM)	500 µL	-80°C
Black 96-well Microtiter Plate	1 plate	Room Temperature

Upon receipt, store components at the recommended temperatures. Ensure to aliquot reagents to avoid repeated freeze-thaw cycles, especially the SIRT5 enzyme.[5]

Experimental Protocols

Reagent Preparation

- SIRT5 Assay Buffer: Thaw and keep on ice.
- Fluorogenic SIRT5 Substrate (100 μ M working solution): Dilute the 5 mM stock solution 50-fold with SIRT5 Assay Buffer. Prepare only the amount needed for the experiment.[7]
- SIRT5 Enzyme (15 ng/ μ L working solution): Dilute the stock enzyme in SIRT5 Assay Buffer. Optimal enzyme concentration may vary and should be determined by the user.[5] Keep the diluted enzyme on ice and discard any unused portion after the experiment.[7]
- NAD⁺: Thaw and keep on ice.
- 2x SIRT Developer: Thaw and keep at room temperature before use.
- Nicotinamide: Thaw and keep on ice.

Assay Procedure

The following protocol is for a single well. It is recommended to perform all reactions in duplicate.[7]

Table 1: Reaction Mixture Composition

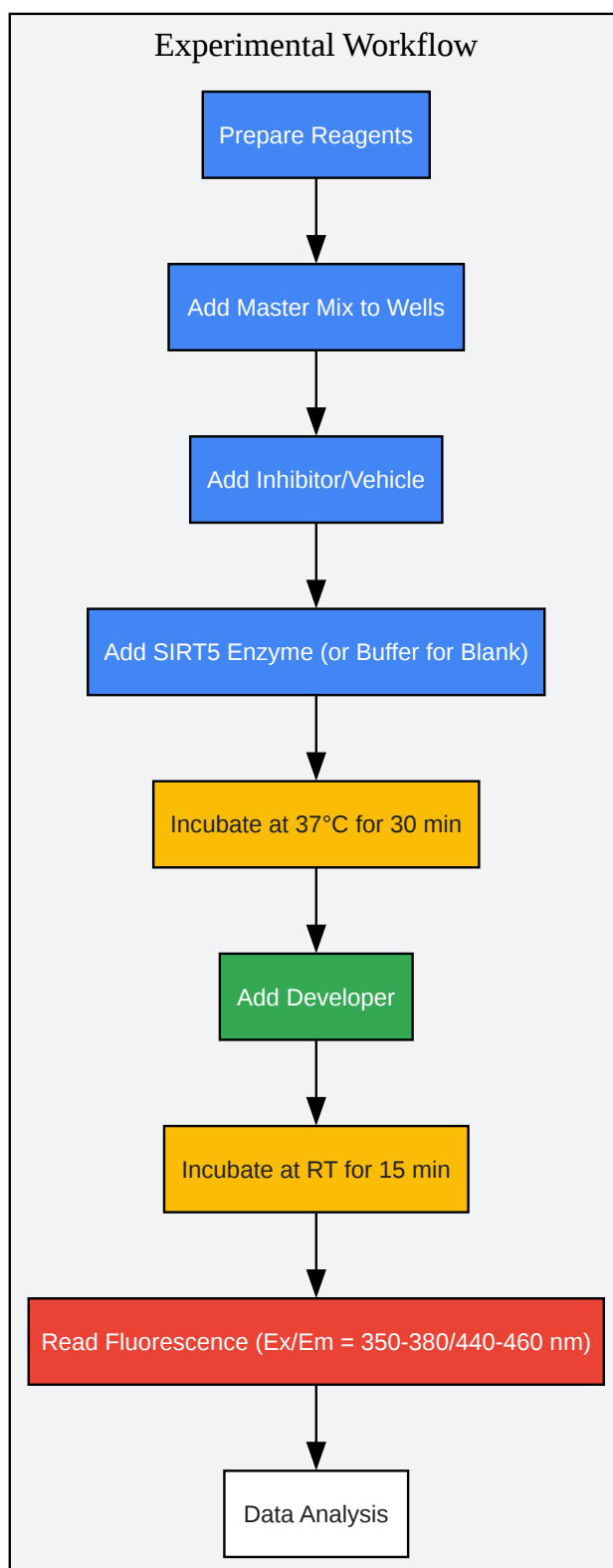
Component	Volume per Well
Master Mixture*	25 μ L
Inhibitor/Vehicle	5 μ L
SIRT5 Enzyme (15 ng/ μ L) or Assay Buffer (Blank)	20 μ L
Total Volume	50 μ L

*Master Mixture Composition (per well):

- Diluted SIRT5 Substrate (100 μ M): 5 μ L
- NAD⁺ (50 mM): 0.5 μ L
- BSA (1 mg/mL): 5 μ L
- SIRT5 Assay Buffer: 14.5 μ L

Assay Steps:

- Prepare the Master Mixture according to the number of reactions.
- Add 25 μ L of the Master Mixture to each well of the black 96-well plate.[\[5\]](#)
- Add 5 μ L of the test inhibitor solution to the "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 5 μ L of the inhibitor buffer (vehicle). For the "Inhibitor Control" wells, add 5 μ L of Nicotinamide (10 mM).[\[7\]](#)
- To the "Blank" wells, add 20 μ L of SIRT5 Assay Buffer.
- Initiate the reaction by adding 20 μ L of the diluted SIRT5 enzyme to the "Positive Control," "Inhibitor Control," and "Test Inhibitor" wells.[\[7\]](#)
- Incubate the plate at 37°C for 30 minutes.[\[7\]](#)
- Add 50 μ L of the 2x SIRT Developer to each well.[\[7\]](#)
- Incubate the plate at room temperature for 15 minutes.[\[7\]](#)
- Read the fluorescence in a microplate fluorimeter with excitation between 350-380 nm and emission between 440-460 nm.[\[7\]](#)

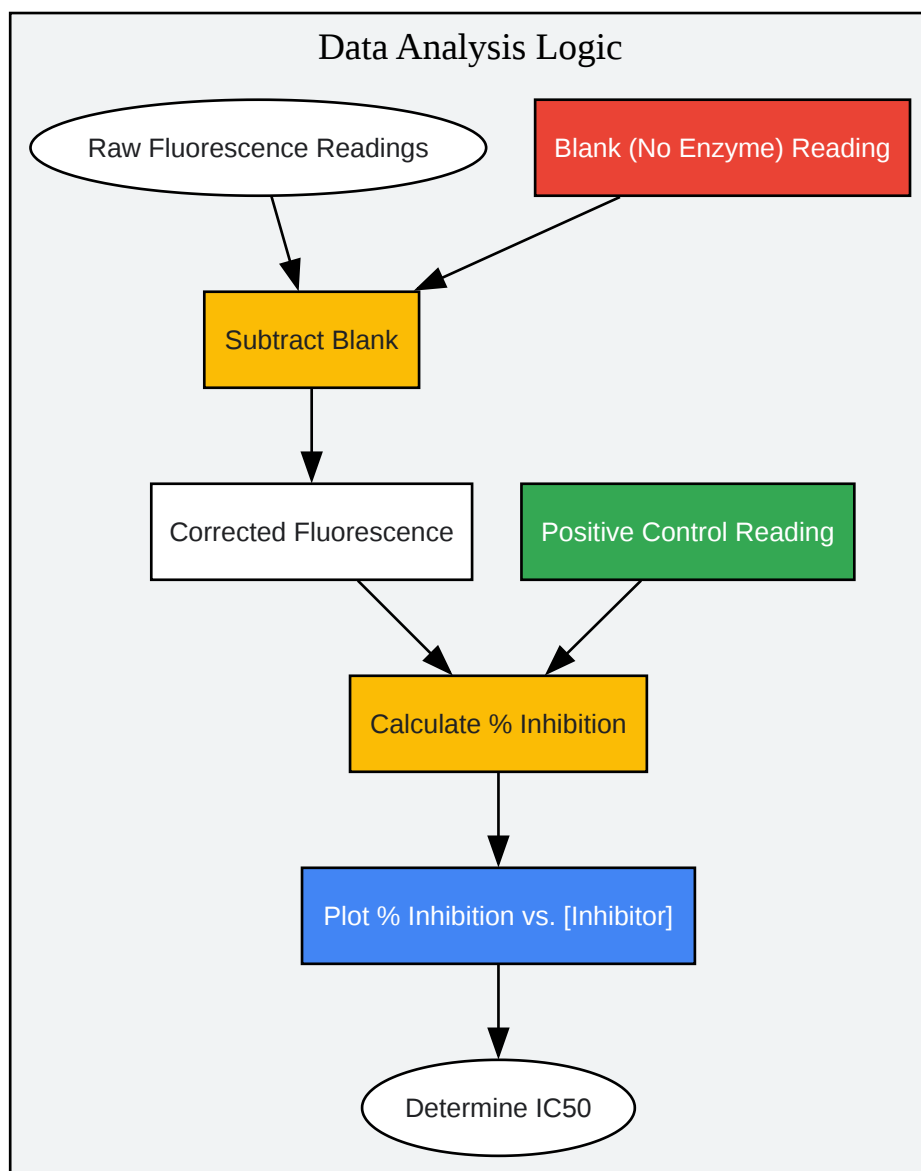


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Figure 2. A step-by-step workflow of the SIRT5 enzymatic assay.

Data Analysis

- Subtract Background: Subtract the average fluorescence value of the "Blank" wells from all other wells.
- Calculate Percent Activity:
 - Percent Activity = (Corrected Fluorescence of Test Well / Corrected Fluorescence of Positive Control) x 100
- Calculate Percent Inhibition:
 - Percent Inhibition = 100 - Percent Activity
- Determine IC50 Value: For inhibitor screening, plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



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Figure 3. Logical flow for calculating inhibitor potency (IC₅₀).

Application Notes

- Enzyme Titration: The optimal concentration of SIRT5 may vary depending on the specific activity of the enzyme lot. It is recommended to perform an enzyme titration to determine the optimal concentration for your experiments.

- Inhibitor Screening: This kit is suitable for high-throughput screening of **SIRT5 inhibitors**.^[1] A typical starting concentration range for novel compounds could be from 0.1 μM to 50 μM .^[9]
- Solvent Tolerance: The assay is compatible with up to 1% DMSO. Higher concentrations may interfere with enzyme activity.^[6]
- Interference: Test compounds that exhibit fluorescence at the assay wavelengths may interfere with the results. It is important to run a control with the compound alone (without enzyme) to check for autofluorescence.

Troubleshooting

Table 2: Troubleshooting Guide

Issue	Possible Cause	Solution
High Background	Contaminated reagents or plate. Autofluorescence of test compound.	Use fresh reagents. Run a control with the compound and no enzyme to subtract its fluorescence.
Low Signal	Inactive enzyme. Incorrect reagent concentrations.	Ensure proper storage and handling of the enzyme. Verify all dilutions and reagent preparations.
High Variability	Pipetting errors. Temperature fluctuations.	Ensure accurate pipetting and proper mixing. Maintain consistent incubation temperatures.

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